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Compound of Interest

Compound Name: Despropionyl Remifentanil

Cat. No.: B3026029 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Despropionyl Remifentanil as a key

intermediate in the synthesis of the potent, short-acting opioid analgesic, Remifentanil. This

document provides a comprehensive overview of the synthetic pathways, detailed experimental

protocols, and the underlying pharmacology of Remifentanil, tailored for professionals in the

fields of chemical synthesis and drug development.

Introduction to Remifentanil and its Synthesis
Remifentanil, a potent µ-opioid receptor agonist, is widely utilized in clinical settings for its rapid

onset and offset of action, allowing for precise control of analgesia and anesthesia.[1] Its

unique pharmacokinetic profile is attributed to its ester linkage, which is rapidly hydrolyzed by

non-specific tissue and plasma esterases.[2] The synthesis of Remifentanil is a multi-step

process, often involving the formation of a 4-anilidopiperidine core structure. Despropionyl
Remifentanil emerges as a critical penultimate intermediate in several synthetic routes,

representing the fully elaborated piperidine ring system, poised for the final acylation step to

yield the active pharmaceutical ingredient.

Chemical and Physical Properties of Despropionyl
Remifentanil

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3026029?utm_src=pdf-interest
https://www.benchchem.com/product/b3026029?utm_src=pdf-body
https://patentimages.storage.googleapis.com/d7/7e/89/5d019cf0ba26ae/EP2044021B1.pdf
https://www.researchgate.net/figure/Metabolic-pathway-of-remifentanil-showing-its-major-metabolite-remifentanil-acid_fig3_346525964
https://www.benchchem.com/product/b3026029?utm_src=pdf-body
https://www.benchchem.com/product/b3026029?utm_src=pdf-body
https://www.benchchem.com/product/b3026029?utm_src=pdf-body
https://www.benchchem.com/product/b3026029?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Despropionyl Remifentanil, also known as methyl 4-(phenylamino)-1-(3-methoxy-3-

oxopropyl)piperidine-4-carboxylate, is a key precursor in the synthesis of Remifentanil.[3] Its

chemical and physical properties are summarized in the table below.

Property Value Reference

CAS Number 938184-95-3 [3][4]

Molecular Formula C₁₇H₂₄N₂O₄ [3][4][5]

Molecular Weight 320.39 g/mol [4][5]

Appearance Crystalline solid [3]

Purity ≥98% [3]

Solubility PBS (pH 7.2): 10 mg/mL [3]

λmax 245 nm [3]

Synthesis of Remifentanil from Despropionyl
Remifentanil
The final step in the synthesis of Remifentanil from its immediate precursor, Despropionyl
Remifentanil, involves the acylation of the secondary amine of the anilino group with a

propionyl moiety. This transformation is typically achieved using an acylating agent such as

propionyl chloride or propionic anhydride.

General Reaction Scheme
Caption: General acylation of Despropionyl Remifentanil to Remifentanil.

Detailed Experimental Protocols
The following experimental protocols are derived from patented synthetic processes and

technical reports.

Protocol 1: Acylation using Propionyl Chloride in Chloroform[6]

Reactants:
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Despropionyl Remifentanil (referred to as "the second intermediate"): 10 g

Propionyl chloride: 10 ml

Chloroform: 100 ml

Methanol: 10 ml (for quenching)

Acetone: 150 ml (for crystallization and washing)

Procedure:

Dissolve Despropionyl Remifentanil (10 g) in chloroform (100 ml).

Add propionyl chloride (10 ml) to the solution.

Stir the solution at 60°C for 8 hours.

Cool the reaction mixture to room temperature.

Add methanol (10 ml) and stir for 15 minutes at room temperature to quench excess

propionyl chloride.

Concentrate the solution to an oil or solid.

Add acetone (100 ml) and stir at room temperature for 30 minutes to induce crystallization.

Filter the solid product and wash with acetone (50 ml).

The resulting product is crude Remifentanil HCl as a white solid.

Protocol 2: Acylation using Propionyl Chloride in 1,2-Dichloroethane[7]

Reactants:

Precursor amine (similar in structure to Despropionyl Remifentanil): 20.00 g (68.64

mmol)

Propionyl chloride: 31.80 g (343.68 mmol)
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1,2-Dichloroethane: 300 ml

Procedure:

Dissolve the precursor amine (20.00 g) in 1,2-dichloroethane (260 ml) at room

temperature under a nitrogen atmosphere.

Add a solution of propionyl chloride (31.80 g) in 1,2-dichloroethane (40 ml) dropwise.

Rinse the addition funnel with 1,2-dichloroethane (10 ml).

Heat the reaction mixture at reflux for 20 hours.

Cool the mixture to room temperature and evaporate the volatiles to provide the crude

acylated product.

Quantitative Data
Parameter Protocol 1 Protocol 2

Starting Material
10 g of Despropionyl

Remifentanil intermediate
20.00 g of precursor amine

Acylating Agent Propionyl chloride (10 ml) Propionyl chloride (31.80 g)

Solvent Chloroform (100 ml) 1,2-Dichloroethane (300 ml)

Reaction Temperature 60°C Reflux

Reaction Time 8 hours 20 hours

Yield
Not explicitly stated for this

step

Not explicitly stated for this

step

Experimental Workflow
The general workflow for the synthesis, workup, and purification of Remifentanil from

Despropionyl Remifentanil is illustrated below.
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Synthesis

Workup

Purification

Dissolve Despropionyl Remifentanil
in an appropriate solvent

Add acylating agent
(e.g., Propionyl Chloride)

Heat the reaction mixture
(e.g., 60°C or reflux)

Cool to room temperature

Quench excess acylating agent
(e.g., with Methanol)

Concentrate the solution

Induce crystallization
(e.g., with Acetone)

Filter the solid product

Wash the product

Dry the final product
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Caption: Experimental workflow for Remifentanil synthesis.
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Mechanism of Action: µ-Opioid Receptor Signaling
Pathway
Remifentanil exerts its analgesic effects by acting as a selective agonist at µ-opioid receptors,

which are G-protein coupled receptors (GPCRs).[8] The activation of these receptors triggers a

downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and

the inhibition of pain signal transmission.
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Caption: µ-Opioid receptor signaling pathway activated by Remifentanil.
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Upon binding of Remifentanil to the µ-opioid receptor, the associated inhibitory G-protein (Gi/o)

is activated. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased

intracellular concentrations of cyclic AMP (cAMP).[8] Simultaneously, the activated G-protein

modulates ion channel activity by activating inwardly rectifying potassium (K+) channels and

inhibiting voltage-gated calcium (Ca2+) channels.[4] The efflux of K+ leads to hyperpolarization

of the neuronal membrane, while the reduced influx of Ca2+ inhibits the release of nociceptive

neurotransmitters. Together, these actions decrease neuronal excitability and suppress the

transmission of pain signals, resulting in potent analgesia.

Conclusion
Despropionyl Remifentanil is a fundamentally important intermediate in the chemical

synthesis of Remifentanil. The acylation of this precursor is a critical final step that yields the

potent analgesic. Understanding the detailed experimental protocols and the underlying

pharmacology of Remifentanil's interaction with the µ-opioid receptor is essential for

researchers and professionals involved in the development and manufacturing of opioid-based

therapeutics. The information presented in this guide provides a solid foundation for further

research and process optimization in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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